(2-Phenylcyclopropyl)boronic acid

Description

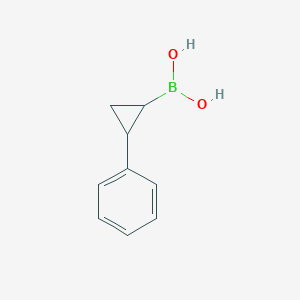

(2-Phenylcyclopropyl)boronic acid is an organoboron compound characterized by a cyclopropane ring fused to a phenyl group, with a boronic acid (-B(OH)₂) substituent. Its molecular formula is C₉H₁₁BO₂ (MW: 162.0 g/mol), and it is commercially available in purities exceeding 95% . The cyclopropane ring introduces significant steric strain and electronic effects, which influence its reactivity and binding properties. Boronic acids like this are widely used in Suzuki-Miyaura cross-coupling reactions, sensing applications, and as intermediates in pharmaceutical synthesis.

Properties

IUPAC Name |

(2-phenylcyclopropyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMGFYYVCWOJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylcyclopropyl)boronic acid typically involves the cyclopropanation of styrene derivatives followed by borylation. One common method is the reaction of phenylcyclopropane with boron reagents under specific conditions. For example, the use of diborane (B2H6) or boron trihalides (BX3) in the presence of a catalyst can facilitate the formation of the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by borylation using efficient and scalable processes. The choice of reagents and catalysts is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylcyclopropyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenylcyclopropylboronic esters or alcohols.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as hydroxyl or alkyl groups.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products

Oxidation: Phenylcyclopropylboronic esters or alcohols.

Reduction: Phenylcyclopropyl alcohols or alkyl derivatives.

Substitution: Various biaryl compounds formed through Suzuki–Miyaura coupling.

Scientific Research Applications

Chemical Synthesis

Suzuki Coupling Reaction

(2-Phenylcyclopropyl)boronic acid can serve as a key intermediate in the Suzuki coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The ability to form stable boronate esters with aryl halides enhances its utility in organic synthesis .

Reversible Binding

The reversible nature of boronic acids allows this compound to form dynamic covalent bonds with diols. This property is exploited in creating polymers and materials that respond to environmental stimuli, such as changes in pH or the presence of specific biomolecules .

Biomedical Applications

Drug Delivery Systems

Research has indicated that this compound can be incorporated into drug delivery systems, particularly those designed to release therapeutic agents in response to specific biological triggers. The interaction with diols allows for controlled release mechanisms, which are beneficial for targeted therapies .

Cancer Therapy

Boronic acids, including this compound, have shown potential as proteasome inhibitors, which are vital in cancer treatment. The compound's ability to bind to active site serines in proteasomes can lead to the development of novel anticancer agents . The drug bortezomib, a well-known proteasome inhibitor, exemplifies the therapeutic potential of boronic acids in oncology .

Sensor Development

Glucose Sensors

The ability of this compound to interact with saccharides makes it suitable for developing glucose sensors. These sensors can be utilized in medical devices for monitoring blood sugar levels, especially beneficial for diabetic patients. The optical response from these sensors allows for minimally invasive glucose monitoring techniques .

Molecularly Imprinted Polymers (MIPs)

The incorporation of this compound into MIPs enables the selective detection of biomolecules such as dopamine and other neurotransmitters. This application is significant for diagnostic tools and therapeutic monitoring . MIPs can be designed to have high specificity and sensitivity towards target analytes, enhancing their effectiveness as sensors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2-Phenylcyclopropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The boronic acid group can interact with molecular targets such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Physicochemical Properties

The table below compares (2-Phenylcyclopropyl)boronic acid with five analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |

|---|---|---|---|---|---|

| This compound | 1373393-41-9 | C₉H₁₁BO₂ | 162.0 | N/A | Phenyl, cyclopropane |

| (2-Butylcyclopropyl)boronic acid | 190187-98-5 | C₇H₁₅BO₂ | 142.0 | 1.04 | Butyl, cyclopropane |

| 2-Fluoro-6-(cyclopropyl)pyridine-4-boronic acid | 2225176-17-8 | C₈H₉BFNO₂ | 196.9 | N/A | Fluorine, pyridine, cyclopropane |

| 4-Cyclopropyl-2-methylphenylboronic acid | 2121514-07-4 | C₁₀H₁₃BO₂ | 176.0 | N/A | Methyl, cyclopropane, phenyl |

| (2-Chloro-4-cyclopropylphenyl)boronic acid | 2225175-17-5 | C₉H₁₀BClO₂ | 196.4 | N/A | Chlorine, cyclopropane, phenyl |

Key Observations :

- Lipophilicity : (2-Butylcyclopropyl)boronic acid has a lower LogP (1.04) compared to the phenyl-substituted analog, suggesting reduced hydrophobicity . The phenyl group in this compound likely increases lipophilicity, though exact LogP data are unavailable.

- Chlorine in (2-Chloro-4-cyclopropylphenyl)boronic acid adds both steric bulk and electron-withdrawing effects, which may alter reaction kinetics in cross-coupling .

Suzuki-Miyaura Cross-Coupling

This compound’s strained cyclopropane ring may accelerate transmetalation steps due to increased boron electrophilicity, though this remains untested. In contrast, 2-Fluoro-6-(cyclopropyl)pyridine-4-boronic acid’s pyridine moiety enables chelation-directed meta-selective C–H functionalization, a feature leveraged in complex aromatic syntheses .

Binding Affinity and pKa

Evidence suggests that aryl boronic acids with electron-withdrawing groups (e.g., fluorine, chlorine) exhibit lower pKa values, enhancing their binding to diols (e.g., glucose) at physiological pH . While this compound’s pKa is unreported, its phenyl group likely lowers pKa compared to alkyl-substituted analogs like (2-Butylcyclopropyl)boronic acid, aligning it closer to physiological conditions (pH 7.4) .

Steric Effects

For example, 4-Cyclopropyl-2-methylphenylboronic acid’s methyl group further increases steric hindrance, which could limit its utility in sterically sensitive reactions .

Biological Activity

(2-Phenylcyclopropyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic applications.

Overview of Boronic Acids

Boronic acids, including this compound, have gained attention for their diverse biological activities, including anticancer , antibacterial , and antiviral properties. The unique ability of boronic acids to form reversible covalent bonds with diols makes them valuable in drug design and development. They can inhibit various enzymes and receptors by targeting active site serines, which is crucial in the context of proteasome inhibition and enzyme modulation .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown moderate activity against various fungi and bacteria. Notably:

- Bacterial Inhibition : The compound has been tested against Escherichia coli and Bacillus cereus, revealing a Minimum Inhibitory Concentration (MIC) lower than that of some established antibiotics. This suggests a promising potential as an antibacterial agent .

- Fungal Activity : In vitro studies indicate moderate antifungal activity against Candida albicans and Aspergillus niger, with effective inhibition observed at higher concentrations .

Anticancer Properties

Boronic acids have also been investigated for their anticancer activities. The introduction of boronic acid moieties into existing drugs has been shown to enhance their efficacy:

- Mechanism of Action : Compounds like bortezomib utilize boronic acid to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is crucial for the therapeutic effects observed in multiple myeloma treatment .

- Cell Cycle Arrest : Research indicates that certain boronic acid derivatives can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound compared it with other boronic acid derivatives. The results indicated that this compound had a notable inhibitory effect on Bacillus cereus, with an MIC value significantly lower than that of control substances like AN2690 (Tavaborole). The study utilized both agar diffusion methods and MIC determination techniques to validate these findings .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of a series of boronic acid derivatives, including this compound. The study found that these compounds could effectively inhibit proteasome activity in cancer cells, leading to reduced cell viability and increased apoptosis rates. These findings underscore the therapeutic promise of boronic acids in oncology .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : By binding to serine residues in active sites of enzymes, boronic acids can inhibit their function, which is particularly relevant in cancer therapy and antimicrobial action .

- Formation of Boronate Esters : The ability to form stable complexes with diols enhances the selectivity and potency of these compounds against specific biological targets .

Data Summary

Q & A

Q. What are the kinetic properties of (2-Phenylcyclopropyl)boronic acid binding with diol-containing biomolecules, and how do they influence sensor design?

The binding kinetics of boronic acids with diols (e.g., sugars) are critical for real-time sensing applications. Stopped-flow fluorescence assays reveal that the association rate () for this compound follows trends similar to other arylboronic acids, with values for fructose > tagatose > glucose . The cyclopropane ring may sterically hinder binding, requiring adjustments in sensor architecture (e.g., spacer length) to optimize response times.

Q. How can the thermal stability of this compound be evaluated for materials science applications?

Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres shows that aromatic boronic acids decompose via B–C bond cleavage and boroxine formation. Substituents like the cyclopropane group in this compound enhance thermal stability by 20–40°C compared to unsubstituted analogs, making it suitable for flame-retardant polymer composites .

Q. What analytical methods are recommended for detecting trace impurities of this compound in drug substances?

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode achieves detection limits <1 ppm for underivatized boronic acids. Key parameters include ion-pairing reagents (e.g., ammonium acetate) and optimized collision energies for fragmentation. Validation per ICH guidelines ensures accuracy and robustness .

Advanced Research Questions

Q. How can this compound be integrated into radical-mediated photoelectrochemical reactions?

Under UV light or electrochemical activation, the compound generates aryl radicals via homolytic B–C bond cleavage. These radicals participate in C–C cross-coupling or polymerization reactions. For example, pairing with photocatalysts (e.g., Ru(bpy)₃²⁺) enables sp³ C–H functionalization in hydrocarbons .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound?

Pre-esterification with diols (e.g., pinacol) prevents trimerization. On-plate derivatization using 2,5-dihydroxybenzoic acid (DHB) as both matrix and esterifying agent simplifies workflows. For branched peptides, DHB-modified ions yield clear MS/MS spectra for sequencing .

Q. How does the cyclopropane moiety in this compound influence its bioactivity in drug design?

The cyclopropane ring imposes conformational rigidity, enhancing proteasome inhibition potency by ~30% compared to linear analogs (e.g., Bortezomib). Computational docking reveals improved fit into the 20S proteasome’s catalytic pocket, reducing IC₅₀ values in cancer cell lines .

Q. What polymerization techniques are suitable for synthesizing boronic acid-containing polymers with this compound monomers?

Controlled radical polymerization (RAFT or ATRP) with protected boronate esters (e.g., pinacol esters) avoids side reactions. Post-polymerization deprotection with acidic resins (e.g., Dowex 50W) regenerates boronic acid functionality. Copolymerization with acrylamides enhances aqueous solubility for glucose-responsive hydrogels .

Q. Can this compound participate in reductive C–N coupling with nitroarenes for heterocycle synthesis?

Yes, using Pd/C or Ni catalysts under H₂, the compound couples with nitrobenzene derivatives to form indoles or carbazoles. Optimizing solvent polarity (e.g., DMF/H₂O) and temperature (80–100°C) improves yields to >75% .

Methodological Considerations

- Kinetic Studies : Use stopped-flow systems with fluorogenic diols (e.g., alizarin red S) for real-time measurements .

- Sensor Design : Incorporate pH-sensitive dyes (e.g., nitrophenol) to exploit the pKa-lowering effect (~2–3 units) upon diol binding .

- Synthetic Optimization : Protect boronic acids as trifluoroborate salts during multi-step syntheses to avoid protodeboronation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.